molecular formula C13H20N4O2S B14160958 Theophylline, S-((3,3-dimethylbutyl)thio)- CAS No. 74039-73-9

Theophylline, S-((3,3-dimethylbutyl)thio)-

Cat. No.: B14160958
CAS No.: 74039-73-9
M. Wt: 296.39 g/mol
InChI Key: OQFWJOAZXUKWJO-UHFFFAOYSA-N
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Description

Theophylline, S-((3,3-dimethylbutyl)thio)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the S-((3,3-dimethylbutyl)thio) group modifies its chemical properties, potentially enhancing its efficacy and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, S-((3,3-dimethylbutyl)thio)- typically involves the reaction of theophylline with 3,3-dimethylbutylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the theophylline molecule .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Theophylline, S-((3,3-dimethylbutyl)thio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Theophylline, S-((3,3-dimethylbutyl)thio)- has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of thio substitution on theophylline’s chemical properties.

    Biology: Investigated for its potential effects on cellular signaling pathways, particularly those involving cyclic AMP.

    Medicine: Explored for its enhanced bronchodilator effects and potential use in treating respiratory diseases.

Mechanism of Action

The mechanism of action of Theophylline, S-((3,3-dimethylbutyl)thio)- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, increasing intracellular cyclic AMP levels, leading to bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The addition of the S-((3,3-dimethylbutyl)thio) group to theophylline enhances its chemical stability and potentially its pharmacological efficacy. This modification may result in improved therapeutic outcomes and reduced side effects compared to the parent compound .

Properties

CAS No.

74039-73-9

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

8-(3,3-dimethylbutylsulfanyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H20N4O2S/c1-13(2,3)6-7-20-11-14-8-9(15-11)16(4)12(19)17(5)10(8)18/h6-7H2,1-5H3,(H,14,15)

InChI Key

OQFWJOAZXUKWJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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